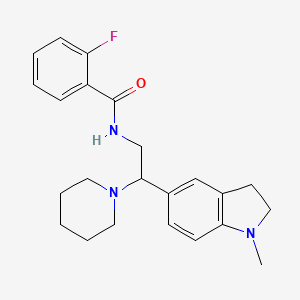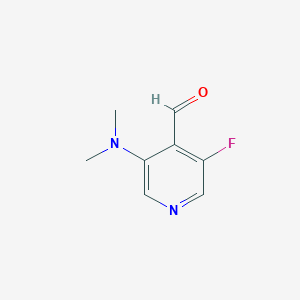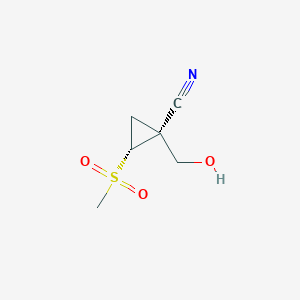![molecular formula C15H11NO3S B2655441 2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoic acid CAS No. 733795-46-5](/img/structure/B2655441.png)
2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoic acid” is a chemical compound with the molecular formula C15H11NO3S . It is a derivative of benzoic acid, which is characterized by the presence of a benzoxazole group and a sulfanyl group attached to the benzoic acid molecule .
Synthesis Analysis
The synthesis of benzoxazole derivatives, such as “this compound”, often involves the reaction of 2-aminophenols with various compounds. For instance, benzoxazoles can be synthesized from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst . Another method involves a sequential one-pot procedure for the synthesis of 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides .Molecular Structure Analysis
The molecular weight of “this compound” is 285.32 . The structure of this compound includes a benzoxazole ring, a sulfanyl group, and a benzoic acid group .Physical And Chemical Properties Analysis
The density of “this compound” is predicted to be 1.42±0.1 g/cm3, and its boiling point is predicted to be 492.4±47.0 °C .Applications De Recherche Scientifique
Gut Function Regulation
Benzoic acid derivatives, similar in structure to "2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoic acid," have been studied for their potential to regulate gut functions. Mao et al. (2019) reviewed how benzoic acid, used as an antibacterial and antifungal preservative in foods and feeds, might improve gut functions. This improvement includes the promotion of digestion, absorption, and barrier functions, suggesting a beneficial impact on health (Mao et al., 2019).
Antimicrobial Activity
Benzoxazinoids, closely related to benzoxazole derivatives, show promise as antimicrobial scaffolds. De Bruijn et al. (2018) provided an overview of the natural benzoxazinoids and evaluated their antimicrobial activity. They concluded that while natural monomeric benzoxazinoids might lack potent antimicrobial effects, the benzoxazin-3-one backbone could serve as a scaffold for designing potent antimicrobial compounds (De Bruijn et al., 2018).
Pharmacological Activities
Rosales-Hernández et al. (2022) reviewed the synthetic approaches and pharmacological activities of 2-guanidinobenzazoles, highlighting the diverse biological activities of benzazole derivatives. They emphasized the importance of the guanidine group in modifying the biological activity of these compounds, indicating the potential for developing new therapeutic agents (Rosales-Hernández et al., 2022).
Antioxidant Capacity
Benzoxazole derivatives have been explored for their antioxidant properties. Ilyasov et al. (2020) discussed the ABTS/PP decolorization assay of antioxidant capacity, shedding light on the potential antioxidant effects of benzoxazole compounds and their derivatives (Ilyasov et al., 2020).
Orientations Futures
The future directions for the study of “2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoic acid” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential biological activities. Given the wide range of biological activities exhibited by benzoxazole derivatives, these compounds may have potential applications in the development of new pharmaceuticals .
Propriétés
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanylmethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3S/c17-14(18)11-6-2-1-5-10(11)9-20-15-16-12-7-3-4-8-13(12)19-15/h1-8H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUXINYILGLYBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5-Chloro-2-methoxyphenyl)-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2655361.png)
![2-[1-(2-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2655362.png)

![2-[3-[(4-Phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2655365.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2655369.png)


![1,6-dimethyl-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2655372.png)
![5-(6-Cyclobutylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2655377.png)

